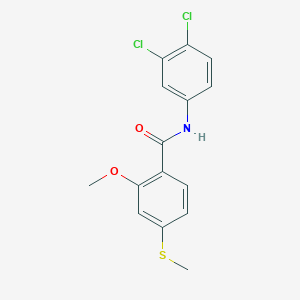
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 was first discovered in the late 1990s and has since been extensively studied for its potential therapeutic applications. In
Mecanismo De Acción
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately affects gene expression. This compound has been shown to inhibit the activity of JAK1, JAK2, and JAK3, but has minimal or no effect on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In immune cells, this compound inhibits cytokine signaling and reduces inflammation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations as well. It has low solubility in water and may require the use of organic solvents for experiments. It also has off-target effects on other kinases, which may complicate data interpretation.
Direcciones Futuras
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Future research should focus on developing more selective JAK inhibitors that have fewer off-target effects. The use of this compound in combination with other drugs or therapies should also be explored. Additionally, the role of JAK signaling in different cellular processes and diseases should be further elucidated.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide is synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-methoxy-5-nitrobenzaldehyde to form an intermediate. The intermediate is then reduced with sodium borohydride to obtain 2-methoxy-4-(methylthio)benzaldehyde. The final step involves the reaction of the 2-methoxy-4-(methylthio)benzaldehyde with 3,4-dichlorobenzoyl chloride in the presence of triethylamine to form this compound.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-2-methoxy-4-(methylthio)benzamide has been widely used in scientific research as a Janus kinase (JAK) inhibitor. JAKs are a family of intracellular non-receptor tyrosine kinases that play a crucial role in signal transduction pathways. This compound inhibits the activity of JAKs, which in turn affects downstream signaling pathways and gene expression. This compound has been used to study various cellular processes, including proliferation, differentiation, apoptosis, and immune response.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-14-8-10(21-2)4-5-11(14)15(19)18-9-3-6-12(16)13(17)7-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQWWTRHRVNPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

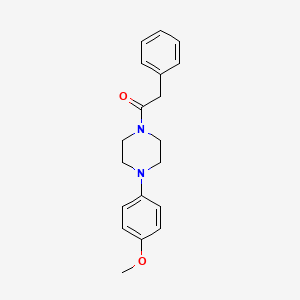
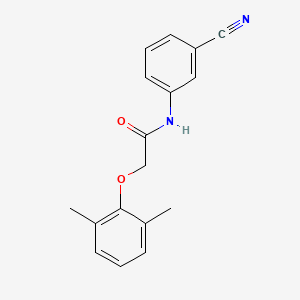
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)
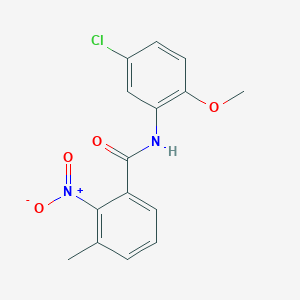
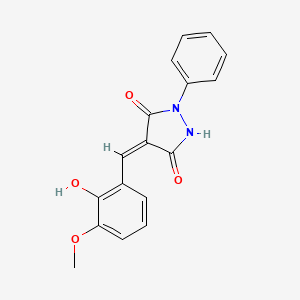
![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)
![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)



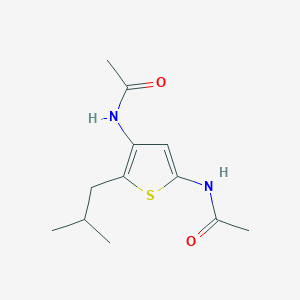
![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)
![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)